![molecular formula C12H13ClN4O4S B4629492 N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4629492.png)
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps. One common approach is the condensation of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde with N-methyl-3-nitrobenzenesulfonamide under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride, DMF
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: Amino derivative of the compound
Substitution: Various substituted pyrazole derivatives
Hydrolysis: Sulfonic acid and amine derivatives
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Agrochemicals: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, in medicinal applications, it may inhibit key enzymes involved in cancer cell proliferation or microbial growth. The presence of the nitro group and the pyrazole ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-morpholinecarboxamide
- 5-Chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids
Uniqueness
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a sulfonamide moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O4S/c1-15(8-12-11(13)7-14-16(12)2)22(20,21)10-5-3-4-9(6-10)17(18)19/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNYADBTBZDXNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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